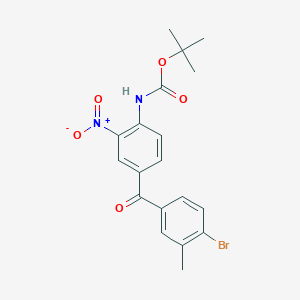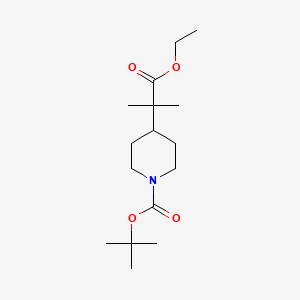
Nickel(II)citratehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) citrate hydrate is an inorganic compound with the chemical formula C12H10Ni3O14 . It is typically found as a white crystalline solid that is soluble in water and slightly soluble in alcohols. This compound is primarily used in chemical laboratories as a reagent and in the preparation of other nickel compounds .
Preparation Methods
Nickel(II) citrate hydrate can be synthesized through the reaction of citric acid with nickel hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the solid product . The general reaction is as follows:
3Ni(OH)2+2C6H8O7→Ni3(C6H5O7)2+6H2O
In industrial settings, the compound can be produced by reacting nickel salts such as nickel nitrate or nickel sulfate with citric acid under controlled conditions. The resulting solution is then evaporated to yield the crystalline hydrate .
Chemical Reactions Analysis
Nickel(II) citrate hydrate undergoes various chemical reactions, including:
Reduction: Nickel(II) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: Nickel(II) citrate can react with halogens to form nickel halides, such as nickel chloride when reacted with chlorine gas.
Common reagents and conditions used in these reactions include dilute sulfuric acid, ammonia, and halogens. Major products formed from these reactions include nickel hydroxide, nickel oxide, and various nickel halides .
Scientific Research Applications
Nickel(II) citrate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nickel(II) citrate hydrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, nickel(II) ions can bind to enzyme active sites, facilitating catalytic processes. For example, in urease, nickel(II) ions are essential for the hydrolysis of urea into ammonia and carbon dioxide . In cancer research, nickel(II) complexes have been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways .
Comparison with Similar Compounds
Nickel(II) citrate hydrate can be compared with other nickel compounds such as nickel(II) chloride, nickel(II) sulfate, and nickel(II) acetate. While all these compounds contain nickel in the +2 oxidation state, they differ in their chemical properties and applications:
Nickel(II) chloride: Soluble in water, used in electroplating and as a catalyst in organic synthesis.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for the synthesis of other nickel compounds.
Nickel(II) acetate: Used as a catalyst in various chemical reactions and in the preparation of nickel-based materials.
Nickel(II) citrate hydrate is unique due to its citrate ligand, which provides additional coordination sites and can influence the compound’s solubility and reactivity .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ni.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFXGXJPPCFJX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Ni+2].[Ni+2].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Ni3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)







![3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8112789.png)



![3-(3-fluorophenyl)-7-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112815.png)
![rel-(3aS,7R,8aS)-2-(3-methoxyphenethyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8112819.png)
